molecular formula C16H24N2O B5621533 N-mesityl-2-(1-piperidinyl)acetamide

N-mesityl-2-(1-piperidinyl)acetamide

Cat. No. B5621533
M. Wt: 260.37 g/mol
InChI Key: BHHLWMHGVLZCDU-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • A study by Khalid et al. (2014) presents the synthesis of N-aryl/aralkyl substituted-2"[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives. These derivatives were synthesized by pairing benzenesulfonyl chloride with 1-aminopiperidine under dynamic pH control, followed by substitution at the nitrogen atom with different electrophiles in the presence of sodium hydride and N,N-Dimethylformamide (Khalid et al., 2014).

Molecular Structure Analysis

  • The molecular structure of similar compounds like N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide has been studied by Ismailova et al. (2014), highlighting the structural features and intermolecular interactions in the crystal (Ismailova et al., 2014).

Chemical Reactions and Properties

  • Chang et al. (2002) describe the synthesis of 3-aryl-N-n-propyl-piperidines, starting from α-sulfonyl acetamide. This study showcases the chemical reactions involved in producing such piperidine derivatives (Chang et al., 2002).

Physical Properties Analysis

  • The physical properties of related compounds, such as their crystal structure and molecular conformations, have been analyzed in studies like the one by Ismailova et al. (2014) (Ismailova et al., 2014).

Chemical Properties Analysis

  • The chemical properties, such as reactivity and interactions with other molecules, can be inferred from synthesis studies like the one by Khalid et al. (2014), which provides insights into the functional groups involved and their reactivity (Khalid et al., 2014).

Mechanism of Action

The effect of the N-mesityl group is to render the initial addition of the NHC to the aldehyde irreversible, thereby accelerating the formation of the Breslow intermediate . This effect is crucial in NHC-catalyzed reactions of α-functionalized aldehydes .

Future Directions

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, the future directions in the study of “N-mesityl-2-(1-piperidinyl)acetamide” and similar compounds could involve the development of new synthesis methods and their applications in the pharmaceutical industry.

properties

IUPAC Name

2-piperidin-1-yl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-12-9-13(2)16(14(3)10-12)17-15(19)11-18-7-5-4-6-8-18/h9-10H,4-8,11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHLWMHGVLZCDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(piperidin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide

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